![molecular formula C9H7BrClN3O2 B2543593 Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2090369-22-3](/img/structure/B2543593.png)

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

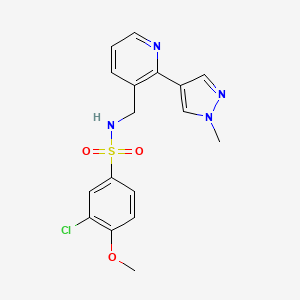

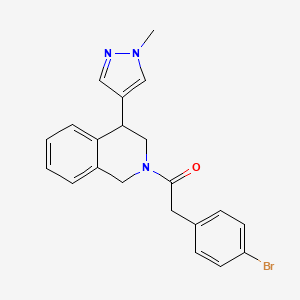

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 2090369-22-3 . It has a molecular weight of 304.53 . It is usually in the form of a powder .

Physical And Chemical Properties Analysis

Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a powder that is stored at room temperature . Its molecular weight is 304.53 .Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-b]pyridazine derivatives, including our compound, have demonstrated antifungal properties . Researchers have explored their potential as antifungal agents against various pathogens. Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate could be a valuable candidate for developing novel antifungal drugs.

- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic effects . These compounds may modulate glucose metabolism pathways or enhance insulin sensitivity. Investigating the impact of our compound on glucose regulation could lead to new therapeutic strategies for diabetes management.

- Imidazo[1,2-b]pyridazine derivatives have been studied as potential antiparasitic agents . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might show activity against protozoan parasites or helminths. Further research is needed to validate its efficacy.

- Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory activity are highly sought after. Our compound could be investigated for its potential to modulate inflammatory pathways and mitigate inflammation-related conditions .

- Imidazo[1,2-b]pyridazine derivatives have shown anti-proliferative effects against cancer cells . Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate might inhibit cell growth, making it relevant for cancer research. Its mechanism of action warrants exploration.

- Gamma-hydroxybutyric acid (GHB) receptors are involved in various physiological processes. Imidazo[1,2-b]pyridazine derivatives can serve as ligands for these receptors . Investigating our compound’s affinity for GHB binding sites could reveal novel therapeutic applications.

Antifungal Activity

Anti-Diabetic Potential

Antiparasitic Applications

Anti-Inflammatory Properties

Anti-Proliferative Activity

Novel Ligands for GHB Binding Sites

Wirkmechanismus

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules and have shown diverse biological activities and pharmacological properties .

Mode of Action

It is known that the imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules . The negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Result of Action

It is known that imidazo[1,2-b]pyridazine derivatives have shown diverse biological activities and pharmacological properties .

Eigenschaften

IUPAC Name |

ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)7-8(10)14-6(12-7)4-3-5(11)13-14/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIKFVCVQMRIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=N1)C=CC(=N2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2543513.png)

![N-(4-ethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543515.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![2-(2-(4-tosylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2543528.png)

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)